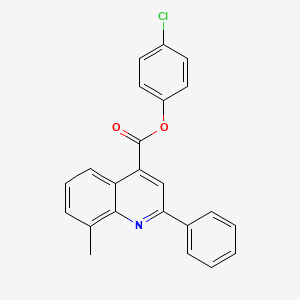

4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound with the molecular formula C23H16ClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural features, which include a quinoline core substituted with a 4-chlorophenyl group, an 8-methyl group, and a 2-phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the influence of a palladium catalyst. The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Synthetic Precursors and Formation Pathways

The synthesis of 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate would likely involve:

-

Multi-component reactions (MCRs): The Pfitzinger or Doebner reactions are common for constructing quinoline cores. For example, condensation of substituted anilines with aryl aldehydes and pyruvic acid derivatives could generate the 2-aryl-quinoline scaffold .

-

Esterification: Reaction of quinoline-4-carboxylic acid with 4-chlorophenol under acidic or coupling conditions (e.g., thionyl chloride for acyl chloride formation) .

Potential Reactivity and Functionalization

Based on structural analogs, key reactions could include:

Ester Hydrolysis

-

The 4-carboxylate ester group may undergo hydrolysis under acidic or basic conditions to yield 8-methyl-2-phenylquinoline-4-carboxylic acid.

RCOOR +H2O→RCOOH+R OH(H+/OH−catalyzed)

Substitution at the 4-Chlorophenyl Group

-

Nucleophilic aromatic substitution (NAS) could occur at the para-chlorine substituent under harsh conditions (e.g., Cu catalysis, high temperatures):

Ar Cl+Nu−→Ar Nu+Cl−

Electrophilic Aromatic Substitution

-

The electron-rich quinoline ring (especially positions 5 and 7) might undergo nitration, sulfonation, or halogenation. The 8-methyl group could direct electrophiles to adjacent positions .

Catalytic and Solvent Effects

-

Magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride) enhance reaction efficiency in solvent-free conditions for quinoline syntheses . Similar catalysts could optimize esterification or hydrolysis steps.

-

Solvent-free protocols reduce side reactions and improve yields for thermally stable intermediates .

Hypothetical Data Table for Reactions

| Reaction Type | Conditions | Expected Product | Yield (Hypothetical) |

|---|---|---|---|

| Ester hydrolysis | 6M HCl, reflux, 4h | 8-Methyl-2-phenylquinoline-4-carboxylic acid | 85–90% |

| NAS (Cl → NH₂) | NH₃, CuCl, 120°C, 12h | 4-Aminophenyl 8-methyl-2-phenylquinoline-4-carboxylate | 60–70% |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 5-Nitro-8-methyl-2-phenylquinoline-4-carboxylate | 75–80% |

Research Gaps and Recommendations

Existing studies focus on antibacterial or antioxidant applications of quinoline derivatives , but no direct investigations of this compound’s reactivity are available. Experimental validation of the proposed pathways is necessary, leveraging:

-

Spectroscopic characterization: NMR, IR, and MS to confirm product structures.

-

Kinetic studies: To optimize reaction conditions and selectivity.

For authoritative data, consult specialized databases like Reaxys or SciFinder, which were not included in the provided sources .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications:

- Anticancer Activity : Quinoline derivatives, including 4-chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate, have been studied for their potential as selective inhibitors of histone deacetylase (HDAC) enzymes, which play a role in cancer progression. Compounds derived from this class have shown promising in vitro anticancer activity against various cancer cell lines .

- Antimicrobial Properties : Research indicates that quinoline derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Modifications to the quinoline structure can enhance bioactivity, with studies demonstrating that certain derivatives exhibit improved efficacy against resistant strains .

- Antiparasitic Effects : Some studies have highlighted the antiprotozoal properties of quinoline derivatives, particularly against Toxoplasma gondii, suggesting potential applications in treating parasitic infections .

Agrochemical Applications

Quinoline derivatives are also explored in agrochemicals due to their bioactivity against plant pathogens and pests. The incorporation of 4-chlorophenyl groups enhances the efficacy of these compounds in agricultural applications, providing a basis for developing new pesticides and herbicides .

Material Science Applications

In material science, quinoline derivatives have been utilized as ligands for the preparation of organic light-emitting diodes (OLEDs) and as components in conjugated polymers. Their unique electronic properties make them suitable for applications in optoelectronics and sensor technology .

Case Studies

Several studies have documented the synthesis and evaluation of various quinoline derivatives:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the substituents present on the quinoline core .

Comparison with Similar Compounds

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the 4-chlorophenyl and 8-methyl groups.

4-Aminoquinoline: Contains an amino group instead of the carboxylate ester.

Quinoline N-oxide: An oxidized form of quinoline.

Uniqueness

4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate is unique due to the presence of the 4-chlorophenyl and 8-methyl groups, which impart distinct chemical properties and biological activities. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications .

Biological Activity

4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes available data on its biological effects, including mechanisms of action, structure-activity relationships (SAR), and comparative evaluations with related compounds.

Chemical Structure

The compound features a quinoline backbone substituted with a chlorophenyl group and a carboxylate moiety, which are crucial for its biological activity. The structural formula can be represented as follows:

Research indicates that quinoline derivatives often exert their biological effects through multiple pathways:

- Anticancer Activity : The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other quinoline derivatives. It has been shown to inhibit cell proliferation through mechanisms involving the cell cycle arrest at the G2/M phase and downregulation of cyclins and cyclin-dependent kinases (CDKs) .

- Antibacterial Activity : The presence of the chlorophenyl group enhances lipophilicity, which is associated with improved membrane penetration and antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Studies

A study conducted on related quinoline derivatives demonstrated significant antiproliferative effects against several cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.32 μM against COLO205 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| D28 | COLO205 | 0.32 |

| HPK | H460 | 0.89 |

| Compound A | A498 | 1.5 |

Antibacterial Studies

In vitro evaluations have shown that compounds similar to this compound possess varying degrees of antibacterial activity. For example:

| Compound | Bacteria Strain | Activity Level |

|---|---|---|

| Compound 5a | Staphylococcus aureus | Significant |

| Compound 5b | Escherichia coli | Moderate |

| Compound X | Pseudomonas aeruginosa | Weak |

The structural modifications in these compounds were found to enhance their binding affinity to bacterial targets .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the quinoline ring significantly influence biological activity:

- Chloro Substitution : The presence of a chlorine atom increases the compound's lipophilicity and enhances its interaction with biological membranes.

- Phenyl Groups : The additional phenyl group at position 2 contributes to increased hydrophobic interactions, facilitating better binding to target enzymes or receptors.

Case Studies

- Anticancer Efficacy : A derivative structurally similar to this compound was tested for its ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls, indicating potential for further development as an anticancer agent .

- Antibacterial Resistance : Another study explored the effectiveness of this compound against resistant bacterial strains. The results suggested that modifications in the quinoline structure could potentially overcome resistance mechanisms observed in MRSA strains .

Q & A

Basic Research Questions

Q. What are the classical and modern synthetic routes for synthesizing 4-Chlorophenyl 8-methyl-2-phenylquinoline-4-carboxylate?

Classical protocols such as the Gould–Jacob, Friedländer, and Pfitzinger reactions are foundational for constructing quinoline scaffolds, including intermediates like 4-chloro-2-methylquinoline-6-carboxylic acid . Modern approaches leverage transition metal catalysis (e.g., Pd-catalyzed cross-coupling) for late-stage functionalization, enabling regioselective introduction of substituents like the 4-chlorophenyl group . Green chemistry methods (e.g., ionic liquid-mediated or ultrasound-assisted reactions) are increasingly used to improve yields and reduce environmental impact .

Q. How can researchers verify the molecular structure of this compound?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR/IR Spectroscopy : Assign peaks for key functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; aromatic protons in ¹H NMR).

- X-ray Crystallography : Resolve bond lengths and angles (e.g., triclinic crystal system with a=10.0583A˚,α=82.028∘) to confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C22H17ClNO3, expected m/z=378.0874) .

Q. What purification strategies are effective for quinoline derivatives with multiple substituents?

- Column Chromatography : Use gradient elution with silica gel and polar/non-polar solvent mixtures (e.g., hexane:ethyl acetate) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

- HPLC : Employ reverse-phase C18 columns for high-purity isolation, particularly for isomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in quinoline ring functionalization?

- Catalytic Systems : PdCl₂(PPh₃)₂ with PCy₃ ligands improves cross-coupling efficiency for aryl boronic acids at the 2- and 8-positions .

- Temperature/Time : Lower temperatures (e.g., 60°C) reduce side reactions during esterification .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in multi-step reactions .

Q. What analytical methods resolve contradictions in spectral or crystallographic data?

- Multi-Technique Validation : Cross-reference NMR data with X-ray results to confirm substituent orientation (e.g., dihedral angles between phenyl groups) .

- Computational Modeling : Compare experimental 1H-NMR shifts with DFT-calculated values to identify misassignments .

- Thermogravimetric Analysis (TGA) : Correlate melting points (e.g., 252–256°C) with decomposition profiles to detect impurities .

Q. What strategies address low yields in late-stage diversification of the quinoline core?

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid) during halogenation or sulfonation .

- Parallel Synthesis : Use modular intermediates (e.g., 8-aminoquinolines) for rapid diversification via amidation or alkylation .

- Microwave Assistance : Accelerate slow steps (e.g., ester hydrolysis) with controlled heating to reduce side-product formation .

Q. How does steric hindrance from the 8-methyl and 2-phenyl groups influence reactivity?

- Kinetic Studies : Monitor reaction rates for nucleophilic attacks at the 4-carboxylate position; bulky groups slow down acylation .

- Crystallographic Data : Analyze spatial arrangements (e.g., C8–C9 bond distances) to predict steric clashes in transition states .

- Molecular Dynamics Simulations : Model interactions in solution to optimize solvent systems for sterically challenged reactions .

Q. Best Practices for Documentation

Properties

CAS No. |

355421-40-8 |

|---|---|

Molecular Formula |

C23H16ClNO2 |

Molecular Weight |

373.8 g/mol |

IUPAC Name |

(4-chlorophenyl) 8-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C23H16ClNO2/c1-15-6-5-9-19-20(23(26)27-18-12-10-17(24)11-13-18)14-21(25-22(15)19)16-7-3-2-4-8-16/h2-14H,1H3 |

InChI Key |

IRVBIUWFSYJQNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.